N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide
Description
N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide is a methanesulfonamide derivative characterized by a dimethylaminoethyl group and a 4-methylphenyl substituent. The compound’s structure features a sulfonamide (-SO₂NH-) linkage, a dimethylaminoethyl side chain (N(CH₃)₂CH₂CH₂-), and a para-methyl-substituted benzene ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-11-4-6-12(7-5-11)10-17(15,16)13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHULLYHOOJWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonamide group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- Substituent Complexity: Surufatinibum incorporates a 3-({4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl}amino)phenyl group instead of the simpler 4-methylphenyl group in the target compound. This indole-pyrimidine moiety is a hallmark of kinase inhibitors, enabling interactions with ATP-binding pockets .
Functional Implications :
The pyrimidine and indole groups in surufatinibum likely confer selective inhibition of tyrosine kinases, a feature absent in the simpler target compound. This complexity may enhance therapeutic efficacy in oncology but increase metabolic instability .
Q4Q (N-[2-(diethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide)
Structural Differences :
- Amino Group Substitution: Q4Q replaces the dimethylamino group with a diethylamino group (N(CH₂CH₃)₂CH₂CH₂-), increasing lipophilicity .
- Molecular Formula : C₁₄H₂₄N₂O₂S (vs. C₁₃H₂₂N₂O₂S for the target compound, assuming dimethyl substitution), resulting in a higher molecular weight (284.42 vs. 270.39 estimated).
Functional Implications: The diethylamino group may enhance membrane permeability but reduce aqueous solubility. This substitution could prolong half-life due to slower hepatic metabolism of bulkier alkyl groups .
CAS 1308672-74-3 (N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide)
Structural Differences :
- Phenyl Ring Substitution: Similar to surufatinibum, this compound features a 3-((pyrimidinyl-indolyl)amino)phenyl group, contrasting with the 4-methylphenyl group in the target compound .
- Molecular Complexity : With a formula of C₂₄H₂₈N₆O₃S (MW 480.19), it is significantly larger, suggesting specialized applications in targeted therapies .
Functional Implications :
The extended aromatic system likely facilitates π-π stacking interactions with protein targets, enhancing binding affinity. However, steric hindrance may limit bioavailability compared to the less substituted target compound .
Comparative Data Table
*Estimated based on structural analogy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
